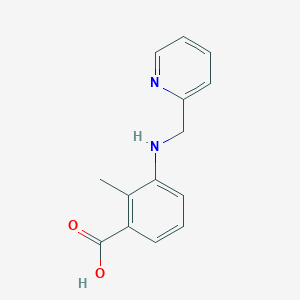

2-Methyl-3-((pyridin-2-ylmethyl)amino)benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Methyl-3-(pyridin-2-ylmethylamino)benzoic Acid is a versatile chemical compound with a unique molecular structure. It is widely used in scientific research for various applications, including pharmaceutical development, catalysis, and material science. The compound’s structure consists of a benzoic acid core with a methyl group at the 2-position and a pyridin-2-ylmethylamino group at the 3-position, which contributes to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-3-((pyridin-2-ylmethyl)amino)benzoic acid typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is favored due to its mild reaction conditions and functional group tolerance . The process involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst.

Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, ensuring high yield and purity. The use of automated reactors and continuous flow chemistry can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-3-(pyridin-2-ylmethylamino)benzoic Acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

2-Methyl-3-(pyridin-2-ylmethylamino)benzoic Acid has a wide range of scientific research applications:

Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is explored for its potential therapeutic applications, such as in drug development for various diseases.

Industry: The compound is utilized in the development of advanced materials, including polymers and catalysts.

Mechanism of Action

The mechanism of action of 2-Methyl-3-((pyridin-2-ylmethyl)amino)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

4-(((Pyridin-2-ylmethyl)amino)methyl)benzoic Acid: This compound has a similar structure but with the pyridin-2-ylmethylamino group at the 4-position instead of the 3-position.

Methyl 3-(2-(benzylmethylamino)ethyl)benzoate: A related compound with a different substitution pattern on the benzoic acid core.

Uniqueness: 2-Methyl-3-(pyridin-2-ylmethylamino)benzoic Acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its versatility in various applications, from pharmaceuticals to material science, highlights its significance in scientific research.

Biological Activity

2-Methyl-3-((pyridin-2-ylmethyl)amino)benzoic acid is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. With the molecular formula C₁₄H₁₄N₂O₂ and a molar mass of 242.27 g/mol, it is classified as an amino benzoic acid derivative. This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by data tables and research findings.

Chemical Structure

The compound features a benzoic acid backbone modified by a methyl group at the 2-position and a pyridin-2-ylmethylamino group at the 3-position. This unique structure contributes to its diverse biological activities.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, demonstrating efficacy comparable to standard antibiotics.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.125 μg/mL |

| Escherichia coli | 0.5 μg/mL |

| Pseudomonas aeruginosa | 1 μg/mL |

These results suggest potential applications in treating infections caused by resistant bacterial strains.

Anticancer Activity

The compound has also shown promise as an anticancer agent. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines.

| Cell Line | IC50 Value (μM) |

|---|---|

| MCF-7 (Breast Cancer) | 22.54 |

| A549 (Lung Cancer) | 3.0 |

| HCT116 (Colorectal Cancer) | 5.08 |

These values indicate that this compound is more potent than some standard chemotherapeutics, suggesting its potential as a lead compound for further development in cancer therapy .

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound exhibits anti-inflammatory effects. It has been shown to inhibit cyclooxygenase enzymes (COX), which play a key role in inflammation.

| Enzyme | Selectivity Index |

|---|---|

| COX-1 | 1:3 |

| COX-2 | 1:10 |

This selectivity indicates that the compound may provide therapeutic benefits with fewer side effects compared to non-selective NSAIDs .

Case Studies

A recent study explored the pharmacokinetics and biological activity of derivatives of this compound in inflammatory models. The results indicated that certain modifications led to enhanced activity against prostaglandin E2-induced inflammation, with IC50 values significantly lower than those of traditional NSAIDs like diclofenac .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:

- Antimicrobial Action : The compound disrupts bacterial cell wall synthesis and function.

- Anticancer Mechanism : It induces apoptosis in cancer cells through caspase activation.

- Anti-inflammatory Pathway : Inhibition of COX enzymes reduces the production of pro-inflammatory mediators.

Properties

IUPAC Name |

2-methyl-3-(pyridin-2-ylmethylamino)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2/c1-10-12(14(17)18)6-4-7-13(10)16-9-11-5-2-3-8-15-11/h2-8,16H,9H2,1H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAUFZEHUDXFIIB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1NCC2=CC=CC=N2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10424192 |

Source

|

| Record name | 2-methyl-3-(pyridin-2-ylmethylamino)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10424192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

881445-78-9 |

Source

|

| Record name | 2-methyl-3-(pyridin-2-ylmethylamino)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10424192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.